

Distinct roles of AQP2 phosphorylation at S256 versus S261.

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Compound of Interest

Compound Name: Aquaporin-2 (254-267), pSER261,
human

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Core Concepts: A Tale of Two Serines

Aquaporin-2 (AQP2), the vasopressin-regulated water channel in the kidney's collecting duct principal cells, is the primary mediator of water reabsorption. Its trafficking to and from the apical plasma membrane is a tightly regulated process, chiefly controlled by phosphorylation events on its C-terminal tail. Among the multiple phosphorylation sites, S256 and S261 play pivotal, yet contrasting, roles in dictating the subcellular localization and function of AQP2.

Serine 256 Phosphorylation: The "Go" Signal for Membrane Insertion. Phosphorylation of AQP2 at S256 is the canonical, activating signal for its translocation from intracellular vesicles to the apical plasma membrane.[1][2] This event is primarily triggered by the binding of arginine vasopressin (AVP) to the V2 receptor, leading to a Gs-protein-mediated activation of adenylyl cyclase, a subsequent rise in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1][3][4] PKA directly phosphorylates AQP2 at S256, which is a prerequisite for the channel's accumulation at the cell surface, thereby increasing water permeability.[2][3][5] Mutation of S256 to a non-phosphorylatable residue (e.g., S256A) prevents this vasopressin-induced membrane accumulation, while a phosphomimetic mutation (e.g., S256D) results in constitutive plasma membrane localization.[2][6]

Serine 261 Phosphorylation: A Signal for Intracellular Retention. In contrast to S256, phosphorylation at S261 is associated with the intracellular retention of AQP2.[6][7] Under basal conditions, AQP2 is predominantly phosphorylated at S261 and resides in intracellular

vesicles.[6][8] Upon vasopressin stimulation, S261 is dephosphorylated, a process that coincides with the phosphorylation of S256 and the translocation of AQP2 to the apical membrane.[6][7][9][10] This reciprocal regulation suggests that S261 dephosphorylation is a key step in allowing AQP2 to exit its intracellular storage compartment and move towards the plasma membrane.[7][11] The phosphorylation state of S256 is dominant over S261 in determining the subcellular localization of AQP2.[1][5][6]

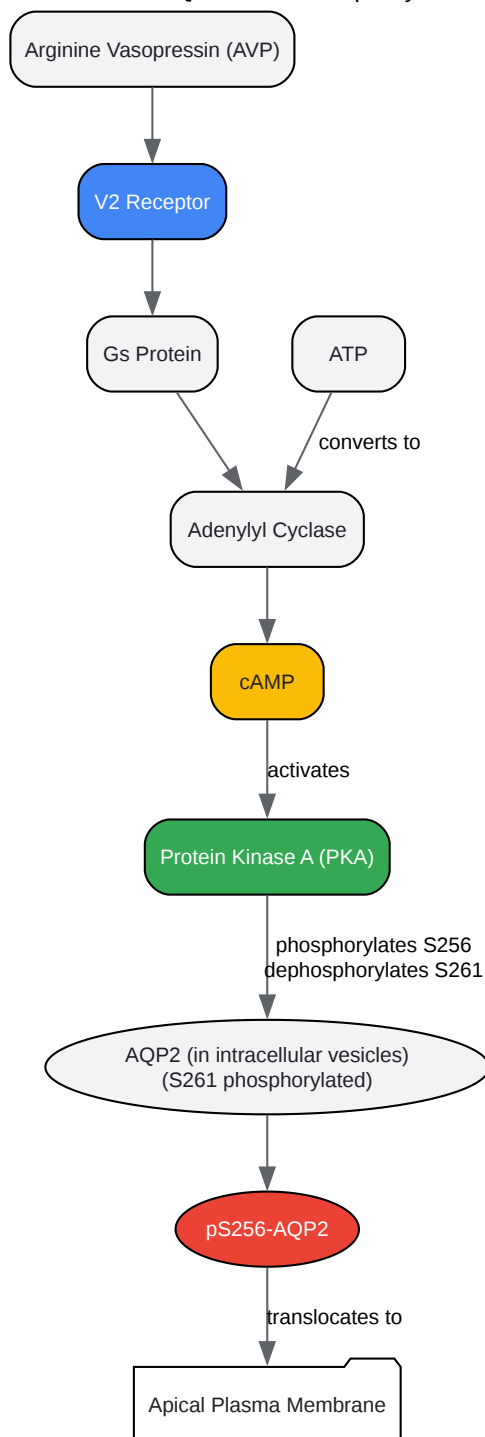
Signaling Pathways

The differential regulation of S256 and S261 phosphorylation is orchestrated by distinct signaling cascades.

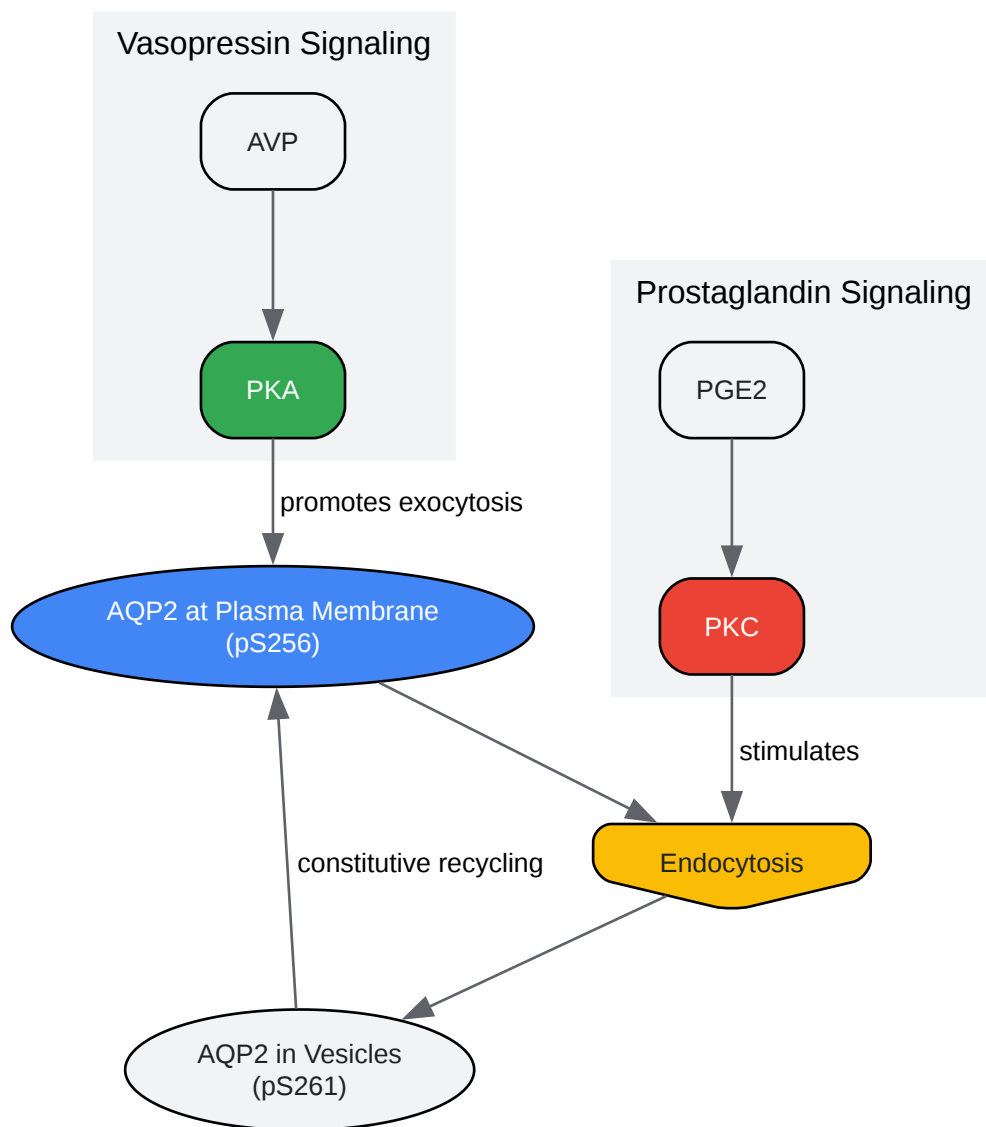
Vasopressin Signaling and S256 Phosphorylation

The primary pathway leading to S256 phosphorylation is the AVP-V2R-cAMP-PKA axis. Other kinases, such as protein kinase G (PKG) and casein kinase II, have also been shown to phosphorylate S256 in vitro, suggesting potential for alternative regulatory inputs.[1]

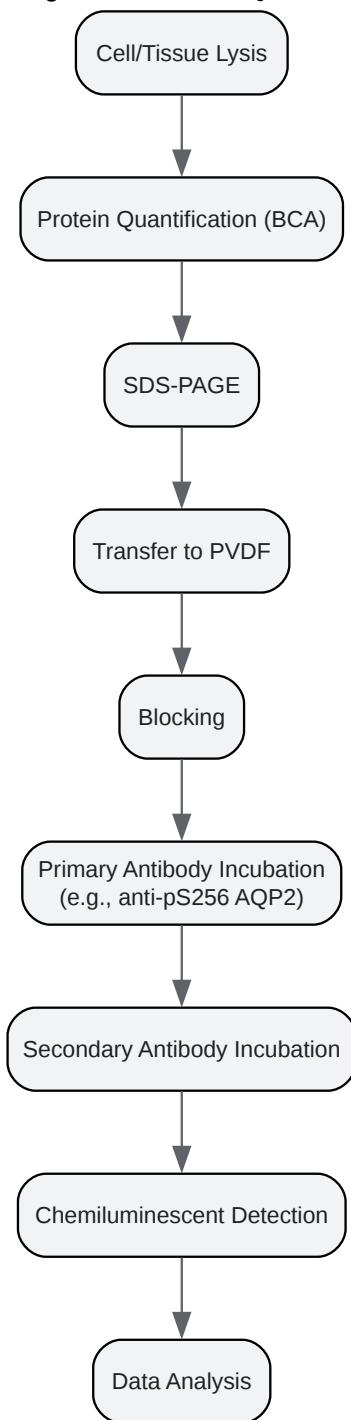
Vasopressin-Induced AQP2 S256 Phosphorylation Pathway



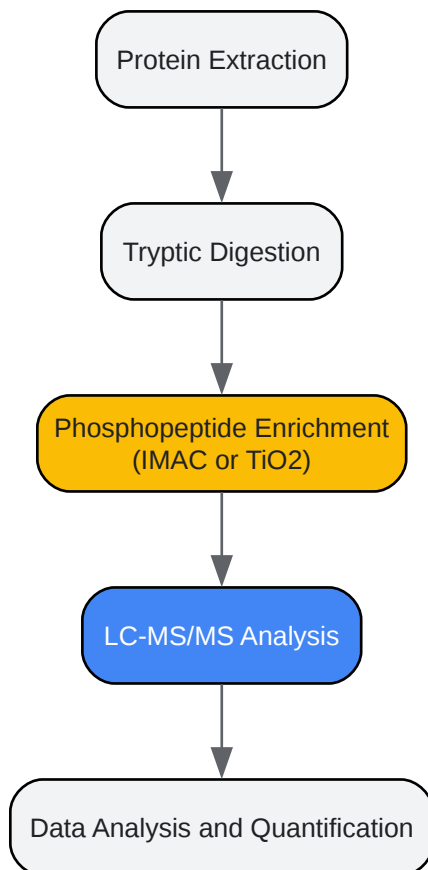
Interplay of AQP2 Regulatory Mechanisms



Western Blotting Workflow for AQP2 Phosphorylation



Phosphoproteomics Workflow for AQP2 Analysis



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